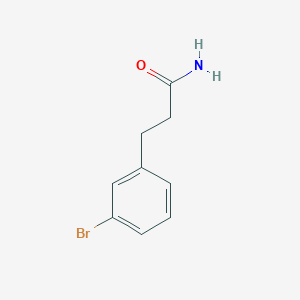

![molecular formula C10H12ClNO3 B3042493 Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride CAS No. 63617-98-1](/img/structure/B3042493.png)

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride

Vue d'ensemble

Description

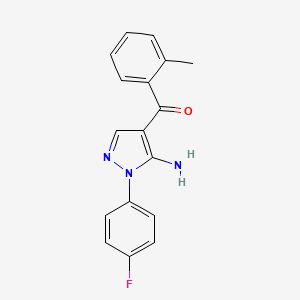

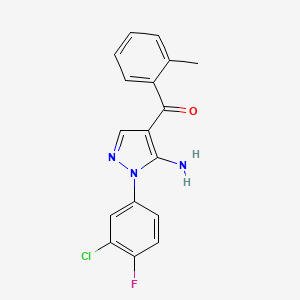

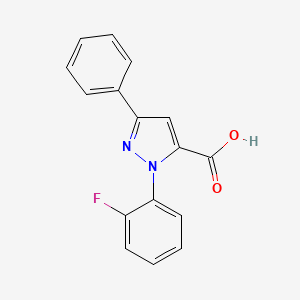

“Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride” is a chemical compound with the CAS Number: 63617-98-1. It has a molecular weight of 229.66 and a linear formula of C10H12ClNO3 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of “Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride” is represented by the linear formula C10H12ClNO3 . For a related compound, “Benzoic acid, 4-amino-, methyl ester”, the structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride” is a solid substance under normal conditions . It is stored in an inert atmosphere at 2-8°C . It is similar to “Methyl benzoate”, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Intermediates

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride and its derivatives are primarily involved in synthetic chemical processes. Popovski et al. (2010) describe the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, a related compound, using procedures involving benzamidomethyl triethylammonium chloride. These compounds are used as pharmaceutical intermediates and in various organic syntheses (Popovski, Mladenovska, & Panovska, 2010).

Photophysical Properties

The photophysical properties of certain derivatives, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, have been studied by Kim et al. (2021). They observed unique luminescence properties depending on the substituted group, which could have implications for the development of new luminescent materials (Kim et al., 2021).

Liquid Crystalline Properties

Thaker et al. (2012) synthesized and characterized new mesogenic homologous series containing compounds related to methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride. These series exhibited mesomorphism, which is valuable in the study of liquid crystalline compounds (Thaker et al., 2012).

Antiproliferative Activity

In cancer research, derivatives of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride have been explored. Minegishi et al. (2015) found that certain derivatives exhibit promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities (Minegishi et al., 2015).

Synthesis of Natural Product Derivatives

The compound has been used in the synthesis of intermediates for natural products with biological activities. Hong-xiang (2012) synthesized a derivative for the total synthesis of bisbibenzyls, a series of natural products with versatile biological activities (Lou Hong-xiang, 2012).

Fluorescence Properties

Muhammad et al. (2016) studied the fluorescence properties of methyl 4-(4-alkoxystyryl)benzoates, indicating potential uses in optoelectronic devices and sensors (Muhammad, Nazir, Hameed, & Bechtold, 2016).

Nonlinear Optical (NLO) Activities

Kiven et al. (2023) investigated the NLO properties of derivatives, indicating their potential as materials for optoelectronic applications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Safety and Hazards

“Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride” is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

methyl 4-(C-methoxycarbonimidoyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;/h3-6,11H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPPXFLNTLTIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)